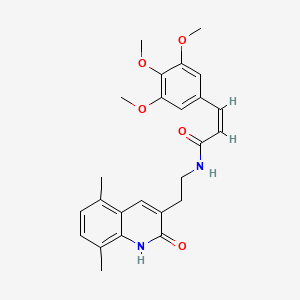

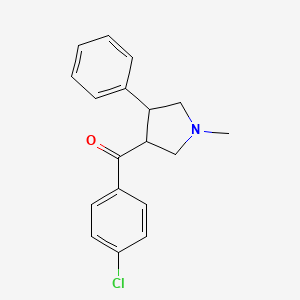

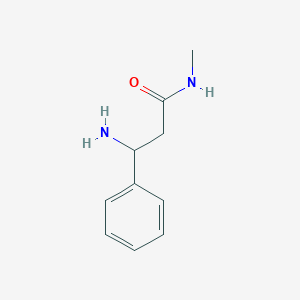

![molecular formula C20H16N2O4S2 B2568348 3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide CAS No. 1164494-85-2](/img/structure/B2568348.png)

3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide” is a type of substituted cinnamides . Substituted cinnamides have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, anticonvulsant . They are often used as promising precursors for the development of new, highly effective drugs .

Synthesis Analysis

The synthesis of similar compounds involves the use of different software tools for designing more potent drugs . The new motifs were predicted for their drug likeness and ADME studies . All the derivatives obey Lipinski’s rule of five and have good bioactive scores .Molecular Structure Analysis

The molecular structure of similar compounds was drawn using Marvin sketch . The designed structural analogues show good drug-likeness than the prototype with the same pharmacophore essential for the activity .Chemical Reactions Analysis

The substituted cinnamides were found as potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . This indicates that the compound may undergo a variety of chemical reactions related to these activities.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were studied using various in silico tools . These tools were used to calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration and solubility .Scientific Research Applications

Synthetic Utilities of o-Phenylenediamines

This review discusses the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with various electrophilic reagents. It highlights the methods developed over recent years for the synthesis and biological applications of azolylthiazoles, providing an overview of the types of azole rings linked to thiazole. Additionally, it mentions the development of a new fluorescent system based on 1,3-benzoxazine nuclei and explores the decarboxylative cyanomethyl esterification of arylmalonic acids (M. Ibrahim, 2011).

Structural Properties of Novel Substituted 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-ones

The study discusses the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid. It provides insights into the conformation of these compounds using high-resolution magnetic resonance spectra and ab initio calculations (R. Issac & J. Tierney, 1996).

Applications of Polymethyl Methacrylate-Based Plastic Scintillators

This review addresses the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes. It explores the use of different secondary solvents and luminescent activators and their impact on scintillation efficiency, optical transparency, and stability (V. N. Salimgareeva & S. Kolesov, 2005).

Biological Potential of 1,3-Thiazolidin-4-ones

This review delves into the synthesis, structural representation, and green methodologies of 1,3-thiazolidin-4-ones and their functionalized analogues. It underscores their significant pharmacological importance, demonstrated in various commercial pharmaceuticals, and their potential against different diseases (Jonas da Silva Santos, Joel Jones Junior & F. M. D. Silva, 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c23-18(21-14-4-2-1-3-5-14)8-9-22-19(24)17(28-20(22)27)11-13-6-7-15-16(10-13)26-12-25-15/h1-7,10-11H,8-9,12H2,(H,21,23)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQMOSGDVMBARO-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

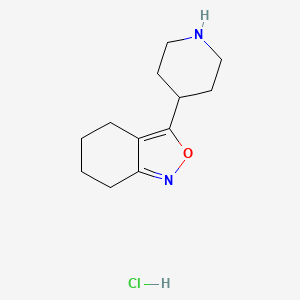

![8-bromo-2-methyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2568267.png)

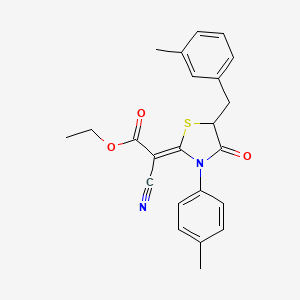

![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)

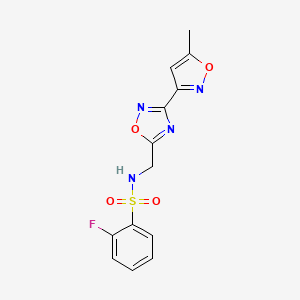

![N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2568286.png)

![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)